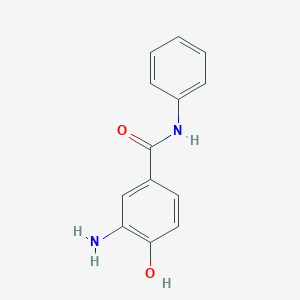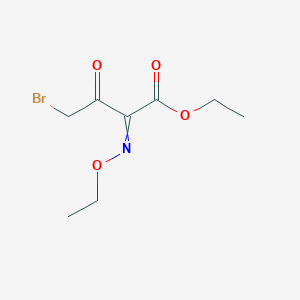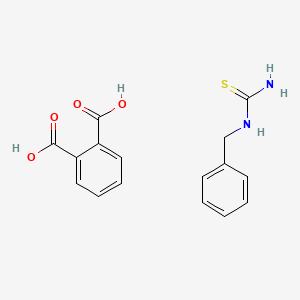
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, two phenyl groups, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptan-2-yl Backbone: The initial step involves the formation of the heptan-2-yl backbone through a series of reactions, including alkylation and reduction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the heptan-2-yl intermediate in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation, where the intermediate reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide: shares structural similarities with other compounds like:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
58687-88-0 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(5-hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25)22(19-12-8-6-9-13-19,20-14-10-7-11-15-20)16-17(2)23(4)18(3)24/h6-15,17,21,25H,5,16H2,1-4H3 |
InChI Key |
NWLOSPVKBUPMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)N(C)C(=O)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)


![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)

![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)



![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)


